molecular formula C30H26ClN3S B11503549 1-(4-chlorophenyl)-N-(3-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide

1-(4-chlorophenyl)-N-(3-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide

Cat. No.: B11503549
M. Wt: 496.1 g/mol
InChI Key: QPWJJFSFGNBGPK-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(3-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(3-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzaldehyde, 3-methylaniline, and phenylhydrazine. The synthesis may proceed through the formation of intermediate compounds such as hydrazones and diazacyclopenta[cd]azulenes, followed by cyclization and thioamide formation under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-(3-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

1-(4-chlorophenyl)-N-(3-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(3-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-chlorophenyl)-N-(3-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide is unique due to its combination of aromatic and heterocyclic rings, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C30H26ClN3S

Molecular Weight

496.1 g/mol

IUPAC Name

6-(4-chlorophenyl)-N-(3-methylphenyl)-2-phenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide

InChI

InChI=1S/C30H26ClN3S/c1-20-8-7-11-24(18-20)32-29(35)28-27(22-13-15-23(31)16-14-22)25-12-5-6-17-33-26(19-34(28)30(25)33)21-9-3-2-4-10-21/h2-4,7-11,13-16,18-19H,5-6,12,17H2,1H3,(H,32,35)

InChI Key

QPWJJFSFGNBGPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)C2=C(C3=C4N2C=C(N4CCCC3)C5=CC=CC=C5)C6=CC=C(C=C6)Cl

Origin of Product

United States

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